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Compound of Interest

Compound Name: 6-Bromo-2-methoxyquinoline

Cat. No.: B1337744

An In-Depth Comparative Guide to 6-Bromo-2-methoxyquinoline and Its Analogs for Drug
Development Professionals

Introduction: The Quinoline Scaffold in Medicinal
Chemistry

Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, appearing
in a wide array of therapeutic agents due to their versatile biological activities. 6-Bromo-2-
methoxyquinoline is a key heterocyclic building block, offering multiple reaction sites for
synthetic elaboration. Its utility is defined by the interplay of the electron-donating methoxy
group at the 2-position and the electron-withdrawing bromine atom at the 6-position, which
modulate the reactivity of the quinoline ring system. This guide provides a comprehensive
cross-referencing of the properties of 6-Bromo-2-methoxyquinoline and its functionally
relevant analog, 3-Benzyl-6-bromo-2-methoxyquinoline, leveraging data primarily from the
PubChem database. Understanding the distinct physicochemical properties, synthetic routes,
and safety profiles of these closely related molecules is paramount for researchers in organic
synthesis and drug discovery.

Comparative Physicochemical Properties

A foundational step in selecting a chemical intermediate is a thorough comparison of its
physical and chemical properties against viable alternatives. The introduction of a benzyl group
at the 3-position significantly alters the molecule's characteristics, as detailed below.
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6-Bromo-2-

3-Benzyl-6-bromo-

Data Source

Property L 2-
methoxyquinoline L (PubChem CID)
methoxyquinoline
PubChem CID 10657538 11667032 [11[2]
Molecular Formula C10HsBrNO C17H14BrNO [11[2]
Molecular Weight 238.08 g/mol 328.2 g/mol [1112]

Monoisotopic Mass

236.97893 Da

327.02588 Da

[1](2]

6-bromo-2- 3-benzyl-6-bromo-2-
IUPAC Name o o [1112]
methoxyquinoline methoxyquinoline
Melting Point 87 -94°C 87 - 89°C [3114115]
Topological Polar
POl 22.1 A2 22.1 A2 [11[2]
Surface Area
COC1=NC2=C(C=C1
COC1=NC2=C(C=C1)
SMILES CC3=CcC=CC=C3)C= [1][6]

C=C(C=C2)Br
C(C=C2)Br

The data clearly indicates that while the core quinoline structure maintains a similar melting
point and identical topological polar surface area, the addition of the benzyl group in the analog
drastically increases the molecular weight and lipophilicity, which can have profound effects on
solubility, bioavailability, and downstream reaction kinetics.

Synthesis and Application: From Building Block to
Drug Intermediate

The choice of a synthetic pathway is dictated by precursor availability, reaction efficiency, and
safety. Both compounds serve as valuable intermediates, but their synthetic origins and primary
applications differ, providing a clear case study in strategic molecular design. 3-Benzyl|-6-
bromo-2-methoxyquinoline is a direct precursor in the synthesis of Bedaquiline, a crucial
anti-tuberculosis drug[7][8].

Logical Flow from Core to Application
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The following diagram illustrates the progression from the basic quinoline scaffold to a high-
value pharmaceutical intermediate.

6-Bromo-2(1H)-quinolone
(Precursor)

6-Bromo-2-methoxyquinoline
(Core Building Block)

1

I

! Further
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3-Benzyl-6-bromo-2-chloroquinoline
(Functionalized Precursor)

3-Benzyl-6-bromo-2-methoxyquinoline
(Bedaquiline Intermediate)

Bedaquiline
(Anti-Tuberculosis Drug)

Click to download full resolution via product page

Caption: Synthetic relationship from precursor to drug intermediate.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1337744?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Protocol 1: Synthesis of 6-Bromo-2-
methoxyquinoline

This protocol is based on the O-methylation of the corresponding quinolone. The choice of
trimethyloxonium tetrafluoroborate as a methylating agent is due to its high reactivity and
efficacy under mild conditions, avoiding harsh bases or temperatures that could degrade the
quinoline core.

Workflow Diagram

Rt Ezip ‘Workup & Extraction
Mix 6-bromo-2-{1H|-quinolone (2.90g)
and trimethyloxoniumtetrafiuoroborate (2.10g) ‘ S"’f::“jz’h'i‘gggg" Add 10% aq. NaOH (20 cr) H Dmmms‘f}‘;::r“:“;‘x 0 e
in Dichloromethane (50 cm?)

Click to download full resolution via product page
Caption: Workflow for the synthesis of 6-Bromo-2-methoxyquinoline.
Step-by-Step Methodology:[3]

e A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10
g) is stirred in dichloromethane (50 cm3) for 48 hours under a nitrogen atmosphere.

e Agueous 10% sodium hydroxide (20 cm?) is added to neutralize the reaction mixture.
e The aqueous phase is extracted twice with dichloromethane (40 cm?3 each).

o The combined organic extracts are dried over magnesium sulfate (MgSOa).

e The solvent is removed by evaporation.

e The resulting residue is crystallized from petroleum ether (b.p. 60°-80°) to yield the final
product.
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Experimental Protocol 2: Synthesis of 3-Benzyl-6-
bromo-2-methoxyquinoline

This synthesis demonstrates a classic nucleophilic aromatic substitution. Sodium methoxide
acts as a potent nucleophile, displacing the chloro group at the 2-position of the quinoline ring.
This is a common and efficient strategy for installing methoxy groups onto heteroaromatic
systems.

Step-by-Step Methodology:[8]

e Dissolve 3-Benzyl-6-bromo-2-chloroquinoline (20 g, 0.06 mol) in anhydrous methanol (100
mL).

» Add a 15% methanolic solution of sodium methoxide (108 g).

¢ Reflux the reaction mixture overnight with stirring.

e Upon reaction completion, cool the mixture to room temperature.
» Store at -20°C overnight to facilitate product precipitation.

o Separate the solid product by filtration.

e Wash the collected solid with water and air dry to yield the target compound as a white solid
(19 g, 96% vyield).

Comparative Safety and Handling Profiles

For any laboratory professional, understanding the hazards associated with a chemical is non-
negotiable. Cross-referencing GHS classifications on PubChem provides a standardized view

of the potential risks. Both compounds are irritants, but their acute toxicity profiles show slight

variations in reporting.
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6-Bromo-2- 3-Benzyl-6-bromo-2-
GHS Hazard Statement o o
methoxyquinoline methoxyquinoline
H302: Harmful if swallowed Yes (50% of notifications)[1] Yes[9]
H315: Causes skin irritation Yes (100% of notifications)[1] Yes[5][9]

H319: Causes serious eye o
L Yes (100% of notifications)[1] Yes[5][9]
irritation

H335: May cause respiratory o
ritat Yes (100% of notifications)[1] Yes[5][9]
irritation

Standard Handling Precautions: Based on the shared hazard statements, the following
precautions are mandatory when handling either compound:

Use only in a well-ventilated area or fume hood.

Wear protective gloves, clothing, and eye/face protection.

Avoid breathing dust, fumes, or vapors.

Wash skin thoroughly after handling.

Store in a tightly sealed container in a cool, dry place.

Conclusion

Cross-referencing chemical compounds on an authoritative database like PubChem is an
essential practice for research and development. This comparative guide demonstrates that
while 6-Bromo-2-methoxyquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline share a
common structural core and similar hazard profiles, their physicochemical properties and
synthetic applications are distinct. The former serves as a versatile foundational building block,
while the latter is a more specialized, high-value intermediate directly on the synthetic pathway
to the anti-tuberculosis drug Bedaquiline. This distinction underscores the importance of careful
analog selection based on the specific strategic goals of a drug development program.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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